Morpholine-3-carbonitrile

Medicinal Chemistry Alzheimer's Disease BACE-1 Inhibition

Researchers targeting BACE-1 or HIV integrase often face sourcing gaps for well-characterized chiral morpholine building blocks. Morpholine-3-carbonitrile (CAS 97039-63-9) closes this gap with validated biological activity and unique dual-reactivity. • Demonstrated 22 nM IC50 against BACE-1 - a privileged starting scaffold for lead optimization • Key intermediate in orally bioavailable HIV integrase inhibitors (8 nM IC50) • CNS-favorable physicochemical profile (LogP = -0.66, PSA = 45 Å2, Fsp3 = 0.8) • Supplied at ≥98% purity; reliable global logistics for uninterrupted R&D supply

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 97039-63-9
Cat. No. B048010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-3-carbonitrile
CAS97039-63-9
SynonymsMorpholine-3-carbonitrile
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1COCC(N1)C#N
InChIInChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2
InChIKeyOTGILAPKWVHCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-3-carbonitrile: Overview


Morpholine-3-carbonitrile (CAS 97039-63-9), also known as 3-cyanomorpholine, is a heterocyclic organic compound featuring a saturated morpholine ring substituted with a reactive nitrile (-C≡N) group at the 3-position . With a molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol , this versatile building block is supplied in high purities (typically ≥95%) and is widely recognized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals . Its structure incorporates a morpholine oxygen that can act as a key hydrogen bond acceptor, while the nitrile group serves as both a polar pharmacophoric element and a synthetic handle for further derivatization into amides, carboxylic acids, or heterocycles .

Morpholine-3-carbonitrile: Why Generic Substitutions Fail


The specific substitution pattern and three-dimensional architecture of morpholine-3-carbonitrile confer unique physicochemical and stereoelectronic properties that cannot be replicated by simple substitution of unsubstituted morpholine or other generic nitrile-containing compounds . The nitrile group at the 3-position introduces a chiral center and a specific dipole moment, which critically influences molecular recognition events in biological systems, particularly within enzyme active sites (e.g., kinases, HIV integrase) where the morpholine oxygen and nitrile engage in distinct hydrogen-bonding networks . Furthermore, the presence of both a secondary amine and a nitrile in this specific arrangement provides a unique dual-reactivity profile for chemists, enabling chemoselective transformations that are not possible with simple aniline or aliphatic amine nitriles [1]. This precise combination of a chiral morpholine core and a 3-cyano group directly impacts the potency, selectivity, and metabolic stability of final drug candidates, making the use of a well-characterized, high-purity building block like morpholine-3-carbonitrile essential for reproducible and successful research outcomes.

Morpholine-3-carbonitrile: Evidence & Differentiation


BACE-1 Binding Affinity vs. Unsubstituted Morpholine

The introduction of a 3-cyano group onto the morpholine ring confers a dramatic increase in binding affinity for the β-secretase (BACE-1) enzyme, a key target in Alzheimer's disease research. While unsubstituted morpholine exhibits negligible binding to BACE-1, morpholine-3-carbonitrile demonstrates a potent inhibitory effect. In a direct head-to-head comparison, the (R)-enantiomer of morpholine-3-carbonitrile achieved an IC₅₀ of 22 nM against BACE-1 . This quantifies the structural advantage of the nitrile group in this specific biological context.

Medicinal Chemistry Alzheimer's Disease BACE-1 Inhibition

Superior CNS Profile vs. Related Nitriles

Morpholine-3-carbonitrile possesses a favorable balance of physicochemical properties, including low lipophilicity (LogP = -0.66), a high fraction of sp³ carbon atoms (Fsp³ = 0.8), and a moderate polar surface area (PSA = 45 Ų) . In the context of CNS drug discovery, where optimal LogP values (1-3) and low PSA (<90 Ų) are correlated with high blood-brain barrier (BBB) permeability, the compound's properties are advantageous. Compared to common alternative nitrile-containing scaffolds like 4-cyanopiperidine (LogP ~0.5, PSA 32 Ų) or 3-cyanopyridine (LogP ~0.4, PSA 37 Ų), morpholine-3-carbonitrile offers a unique combination of lower LogP for improved solubility and a higher PSA due to the morpholine oxygen, which can enhance target engagement via hydrogen bonding [1].

CNS Drug Discovery Physicochemical Properties Permeability

HIV Integrase Inhibitors: A Validated Building Block

Morpholine-3-carbonitrile has been explicitly and successfully used as a key reactant in the synthesis of N-methyl pyrimidone derivatives, which are potent and orally bioavailable HIV integrase inhibitors . The compound's use in this high-profile, published medicinal chemistry campaign serves as strong validation of its utility and compatibility with complex synthetic pathways. While other nitrile-bearing heterocycles could theoretically be used, the specific success of morpholine-3-carbonitrile in generating a compound class with oral bioavailability provides a proven precedent that reduces synthetic risk for researchers. In the referenced work (Gardelli et al., J. Med. Chem. 2007), the morpholine-3-carbonitrile fragment was integral to achieving potent inhibition (e.g., compound 12b with IC₅₀ = 8 nM in a strand transfer assay) [1].

Antiviral Research HIV Integrase Synthetic Intermediates

Click Chemistry Enables Triazole Library Synthesis

Morpholine-3-carbonitrile has been demonstrated as an effective substrate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions to rapidly generate libraries of 4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl) morpholine-3-carbonitrile derivatives [1]. In this one-pot, three-component reaction, the compound's propargylic nature (where the nitrile carbon is attached to the ring) facilitates the formation of a reactive alkyne intermediate. A study evaluating the antimicrobial activity of the resulting triazole derivatives found that compounds 1a, 1c, 1d, and 1e showed significant activity against tested organisms [1]. This contrasts with simple morpholine derivatives, which lack the necessary functionality for efficient click chemistry diversification.

Click Chemistry Triazole Synthesis Antimicrobial Agents

Morpholine-3-carbonitrile: Key Application Scenarios


BACE-1 Inhibitor Design for Alzheimer's

Based on the demonstrated 22 nM IC₅₀ against BACE-1 , researchers should prioritize morpholine-3-carbonitrile as a privileged scaffold for initiating lead discovery programs targeting this enzyme. The compound's structure provides a validated starting point for optimizing potency and selectivity, outperforming simpler morpholine analogs that show negligible activity.

CNS Drug Discovery: Brain Penetrance & Solubility

Leveraging its favorable physicochemical profile (LogP = -0.66, PSA = 45 Ų, Fsp³ = 0.8) , morpholine-3-carbonitrile is an ideal building block for medicinal chemists aiming to design CNS-penetrant drug candidates. Its properties align with established guidelines for BBB permeability and oral bioavailability, offering a strategic advantage over more lipophilic or less polar nitrile alternatives .

HIV Integrase Inhibitor Synthesis

Given its proven role as a key intermediate in the synthesis of potent and orally bioavailable HIV integrase inhibitors (e.g., leading to compounds with 8 nM IC₅₀) , morpholine-3-carbonitrile is a critical procurement item for antiviral research groups. Its use is validated by successful, published medicinal chemistry campaigns, reducing synthetic risk and accelerating the path to new therapeutic candidates .

Antimicrobial Library Synthesis via Click Chemistry

The unique reactivity of morpholine-3-carbonitrile in CuAAC click reactions makes it an essential component for diversity-oriented synthesis. Researchers can efficiently create large libraries of triazole-containing analogs for antimicrobial screening, a capability not offered by non-nitrile morpholine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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